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Compound of Interest

Compound Name: 3-phenyl-1H-indazole

Cat. No.: B076004

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characterization of 3-phenyl-
1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug
development. This document outlines the key spectroscopic data, detailed experimental
protocols for its synthesis and analysis, and insights into its potential biological mechanisms of
action.

Introduction

3-Phenyl-1H-indazole is a key structural motif found in a variety of compounds exhibiting a
broad spectrum of biological activities, including antifungal and anticancer properties.[1] A
thorough understanding of its spectral properties is fundamental for its identification, quality
control, and the rational design of new therapeutic agents. This guide summarizes the essential
spectroscopic data for 3-phenyl-1H-indazole, encompassing Nuclear Magnetic Resonance
(NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectral data for 3-phenyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of 3-Phenyl-1H-indazole
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (J, Hz)
12.10 bs NH
8.10-8.03 m H-4, Phenyl H
7.60-7.46 m H-7, Phenyl H
7.35-7.10 m H-5, H-6, Phenyl H

Solvent: CDCIs. bs = broad singlet, m = multiplet.

Table 2: 13C NMR Spectral Data of 3-Phenyl-1H-indazole

Chemical Shift (6, ppm)

Assighment

145.51 C-3
141.63 C-7a
133.51 Phenyl C (quaternary)
128.98 Phenyl CH
128.17 Phenyl CH
127.81 C-5
126.70 C-6
121.24 C-4
120.94 C-3a
120.82 Phenyl CH
110.43 C-7
Solvent: CDCls.
Mass Spectrometry (MS)
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Table 3: Mass Spectrometry Data of 3-Phenyl-1H-indazole

m/z Interpretation

217.0735 [M+Na]*

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray lonization (ESI).

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectral Data of 3-Phenyl-1H-indazole

Wavenumber (cm~—?) Interpretation

3151 N-H stretching

2929 C-H aromatic stretching
1621 C=N stretching

1479 C=C aromatic stretching

Sample preparation: KBr pellet or thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for 3-phenyl-1H-indazole is not readily available in the cited
literature. However, based on the structure and data for the parent 1H-indazole, it is expected
to exhibit strong absorption bands in the UV region, likely between 250 and 300 nm, arising
from Tt-1T* transitions within the aromatic and heterocyclic ring systems. The phenyl substitution
at the 3-position is expected to cause a bathochromic (red) shift compared to the unsubstituted
indazole.

Experimental Protocols
Synthesis of 3-Phenyl-1H-indazole

A general method for the synthesis of 3-substituted indazoles involves the reaction of an
appropriate ortho-substituted phenyl ketone with hydrazine. The following is a representative
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protocol adapted for the synthesis of 3-phenyl-1H-indazole.

Workflow for the Synthesis of 3-Phenyl-1H-indazole

2-Aminobenzophenone 2. Cool & Add Water Reaction Suenchlng DTS
Chromatography

+
Hydrazine Hydrate Extraction

Click to download full resolution via product page
Caption: General workflow for the synthesis of 3-phenyl-1H-indazole.
Procedure:

» To a solution of 2-aminobenzophenone (1 equivalent) in a suitable solvent such as ethanol,
add hydrazine hydrate (2-3 equivalents).

e Add a catalytic amount of a mineral acid (e.g., HCI).

o Reflux the reaction mixture for several hours, monitoring the progress by thin-layer
chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

o Extract the product with an organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford pure 3-phenyl-1H-indazole.

NMR Spectroscopy

Procedure:
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 Dissolve 5-10 mg of the purified 3-phenyl-1H-indazole in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a clean NMR tube.[2]

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e Acquire *H and 3C NMR spectra on a spectrometer operating at a suitable frequency (e.g.,
400 MHz for 1H).

e Process the spectra using appropriate software to perform Fourier transformation, phase
correction, and baseline correction.

Mass Spectrometry

Procedure:

e Prepare a dilute solution of 3-phenyl-1H-indazole in a suitable volatile solvent (e.qg.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

» Further dilute an aliquot of this solution to a final concentration of 1-10 pg/mL.[3]

« Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatography system.

e Acquire the mass spectrum using an appropriate ionization technique, such as electrospray
ionization (ESI), in positive ion mode.

e Analyze the resulting spectrum for the molecular ion peak and any characteristic
fragmentation patterns.

Infrared Spectroscopy

Procedure:

o For a solid sample, prepare a KBr pellet by grinding a small amount of 3-phenyl-1H-
indazole with dry potassium bromide and pressing the mixture into a thin, transparent disk.

 Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop
onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the
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compound.[4]

o Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-
400 cm™1.

« ldentify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

Potential Biological Sighaling Pathways

Indazole derivatives have shown promise as both anticancer and antifungal agents. The
following diagrams illustrate the proposed mechanisms of action.

Anticancer Mechanism

Certain indazole derivatives have been shown to induce apoptosis and cell cycle arrest in
cancer cells. A proposed mechanism involves the inhibition of anti-apoptotic proteins of the Bcl-
2 family and interference with the p53/MDM2 pathway.

Proposed Anticancer Signaling Pathway of Indazole Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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